N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide
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Overview
Description
N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a chloropyridine ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine, which is reacted with formaldehyde and methylamine to form N-[(6-chloropyridin-3-yl)methyl]methylamine[][1].
Alkylation: The resulting N-[(6-chloropyridin-3-yl)methyl]methylamine is then subjected to alkylation using ethyl iodide under basic conditions to yield N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide[][1].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: N-oxides of N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound disrupts normal neural transmission, leading to its biological effects . This mechanism is similar to other neonicotinoid compounds, which are known for their neurotoxic properties .
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloropyridin-3-yl)methyl]methylamine
- N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide
- 2-chloro-5-(methylaminomethyl)pyridine
Uniqueness
N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C10H14ClN3 |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide |
InChI |
InChI=1S/C10H14ClN3/c1-3-14(8-12-2)7-9-4-5-10(11)13-6-9/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
VIYVORSDSKORDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Cl)C=NC |
Origin of Product |
United States |
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